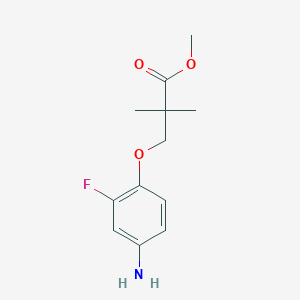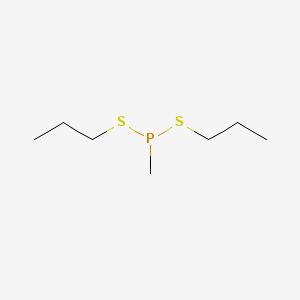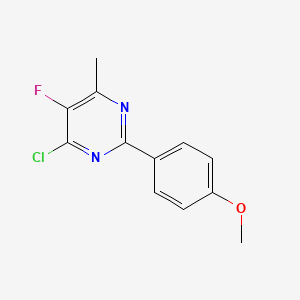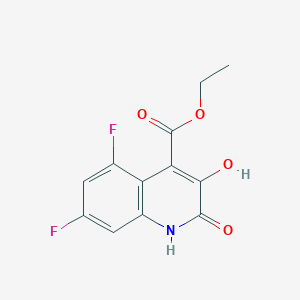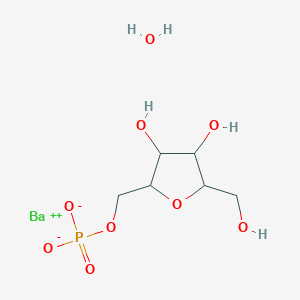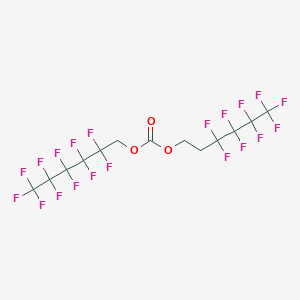
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound. It is characterized by the presence of perfluoroalkyl groups, which are known for their unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make the compound valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluorohexyl alcohol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{CF}_3(\text{CF}_2)_5\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{CF}_3(\text{CF}_2)_5\text{CH}_2\text{OCOOCH}_2(\text{CF}_2)_5\text{CF}_3 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorohexyl carboxylic acids.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Perfluorohexyl carboxylic acids.
Reduction: Perfluorohexyl alcohols.
Substitution: Various substituted perfluorohexyl derivatives.
Applications De Recherche Scientifique
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the development of fluorinated surfactants and emulsifiers for biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of coatings, lubricants, and other materials that require high chemical resistance and low surface energy.
Mécanisme D'action
The mechanism of action of 1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets and pathways. The perfluoroalkyl groups provide the compound with unique properties that enable it to interact with hydrophobic surfaces and molecules. This interaction can lead to the formation of stable complexes and the modification of surface properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H,1H,2H,2H-Perfluorohexyl iodide
- 1H,1H,2H,2H-Perfluorooctyl iodide
- 1H,1H,2H,2H-Perfluorodecyl iodide
Uniqueness
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to other perfluoroalkyl compounds. This makes it particularly useful in applications where specific chemical transformations are required.
Propriétés
Formule moléculaire |
C13H6F20O3 |
|---|---|
Poids moléculaire |
590.15 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C13H6F20O3/c14-5(15,7(18,19)10(24,25)12(28,29)30)1-2-35-4(34)36-3-6(16,17)8(20,21)9(22,23)11(26,27)13(31,32)33/h1-3H2 |
Clé InChI |
OCHCPDBUOXFLOG-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12078041.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline](/img/structure/B12078055.png)
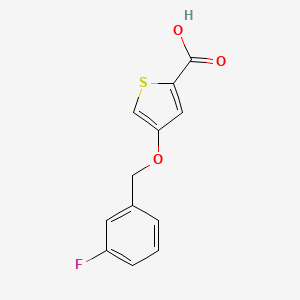
![[hydroxy-[[5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12078085.png)
![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)
